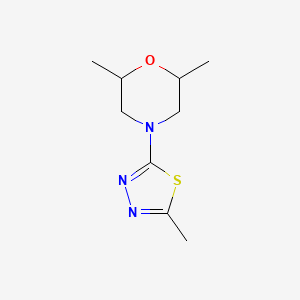

2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine

Description

Properties

IUPAC Name |

2,6-dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c1-6-4-12(5-7(2)13-6)9-11-10-8(3)14-9/h6-7H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOWUHPIQQEEPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NN=C(S2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine typically involves the formation of the thiadiazole ring followed by its attachment to the morpholine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable hydrazine derivative with carbon disulfide can form the thiadiazole ring, which is then reacted with a morpholine derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.

Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine with structurally related heterocyclic compounds, focusing on synthesis, structural features, and inferred properties.

Structural Analogues

2.1.1. 4-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]-3-pyridine-sulfonamide (Compound 3, )

- Core Structure : Pyridine-sulfonamide with a 5-methyl-1,3,4-thiadiazole substituent linked via a thioether bond.

- Key Differences: The pyridine-sulfonamide core (aromatic, nitrogen-containing) contrasts with the morpholine core (saturated, oxygen-containing), leading to differences in polarity, solubility, and hydrogen-bonding capacity.

- Synthesis : Prepared via aromatic nucleophilic substitution under high-pressure and high-temperature conditions, suggesting reactivity challenges in introducing the thiadiazole moiety .

2.1.2. Isostructural Thiazole-Triazole Derivatives (Compounds 4 and 5, )

- Core Structure : Thiazole and triazole rings with fluorophenyl substituents.

- Key Differences :

- The thiazole-triazole system is fully aromatic, whereas the target compound combines a saturated morpholine ring with an aromatic thiadiazole. This difference may influence planarity and π-π stacking interactions.

- Crystallographic data for Compounds 4 and 5 reveal near-planar conformations, except for one fluorophenyl group oriented perpendicularly. The morpholine derivative’s flexibility might reduce crystallinity compared to these rigid analogs .

Biological Activity

2,6-Dimethyl-4-(5-methyl-1,3,4-thiadiazol-2-yl)morpholine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to explore the compound's biological activity through various studies, highlighting its mechanisms of action and efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

| Property | Details |

|---|---|

| Molecular Formula | C10H14N4S |

| Molecular Weight | 218.30 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity

- Studies have shown that derivatives containing thiadiazole rings demonstrate significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing minimum inhibitory concentration (MIC) values ranging from 5.64 µM to 156.47 µM against Gram-positive and Gram-negative bacteria .

-

Anticancer Activity

- The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies suggest that it induces apoptosis in cancer cells by disrupting mitochondrial function and depleting cellular thiols . The half-maximal effective concentration (EC50) for certain derivatives was found to be around 10 µM in K562 leukemia cells .

The mechanisms by which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial damage and oxidative stress.

- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes such as cathepsin L, which plays a crucial role in cancer cell survival and proliferation .

Case Studies

Several case studies provide insights into the practical applications of this compound:

- Study on Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Optimization Tips | Reference |

|---|---|---|---|

| Cyclization | Diethyl oxalate, NaH, toluene, reflux | Use anhydrous solvents to avoid side reactions | |

| Purification | DMF–EtOH (1:1) recrystallization | Slow cooling enhances crystal purity |

Advanced: How can molecular docking studies be designed to evaluate interactions with target enzymes like 14-α-demethylase lanosterol (3LD6)?

Methodological Answer:

- Target Selection : Retrieve the 3LD6 enzyme structure from PDB. This cytochrome P450 enzyme is implicated in fungal ergosterol biosynthesis, making it relevant for antifungal studies .

- Software Setup : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (target compound) by optimizing protonation states and generating 3D conformers.

- Docking Parameters :

- Grid Box : Center on the heme cofactor (coordinates: x=15.2, y=12.8, z=5.4) to capture binding near the active site.

- Scoring Function : Evaluate binding affinity (ΔG) and hydrogen-bond interactions with residues like Tyr118 or Leu376 .

- Validation : Compare docking poses with known inhibitors (e.g., fluconazole) to assess predictive accuracy.

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify morpholine protons (δ 3.4–4.1 ppm as multiplet) and thiadiazole-linked methyl groups (δ 2.5–2.7 ppm as singlet) .

- ¹³C NMR : Carbonyl carbons in thiadiazole appear at δ 165–170 ppm .

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) confirm heterocyclic rings .

- Elemental Analysis : Validate purity (e.g., C: 52.3%, H: 5.8%, N: 16.1% for C₁₁H₁₇N₃OS) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization :

- Use consistent fungal strains (e.g., Candida albicans ATCC 10231) and MIC protocols (CLSI guidelines) to minimize variability .

- Structural Confounds :

- Compare substituent effects. For example, electron-withdrawing groups on the thiadiazole ring may enhance antifungal activity, but steric hindrance from methyl groups could reduce binding .

- Data Reproducibility :

- Replicate studies under identical conditions (solvent, temperature, inoculum size). Cross-validate with molecular docking to reconcile in vitro and in silico results .

Advanced: What strategies optimize the morpholine-thiadiazole scaffold for enhanced bioactivity?

Methodological Answer:

- Substituent Engineering :

- Introduce halogen atoms (e.g., -F, -Br) at the thiadiazole 5-position to improve lipophilicity and membrane penetration .

- Replace methyl groups with bulkier alkyl chains to probe steric tolerance in enzyme active sites.

- Structure-Activity Relationship (SAR) :

- Table 2: SAR for Thiadiazole Derivatives

| Substituent (R) | Antifungal MIC (μg/mL) | Binding Affinity (ΔG, kcal/mol) | Reference |

|---|---|---|---|

| 5-Me (parent) | 32 | -7.2 | |

| 5-Br | 16 | -8.5 |

- Trends : Bromine substitution doubles potency, correlating with improved docking scores .

Basic: What purification methods are effective post-synthesis?

Methodological Answer:

- Recrystallization : Use DMF–EtOH (1:1) to remove unreacted starting materials. Slow cooling (0.5°C/min) yields high-purity crystals .

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent separates polar byproducts .

Advanced: How can computational methods predict metabolic stability of this compound?

Methodological Answer:

- In Silico Tools :

- CYP450 Metabolism : Use StarDrop’s IsoCyp module to assess susceptibility to hepatic enzymes. The morpholine ring may undergo oxidative cleavage via CYP3A4.

- ADMET Prediction : SwissADME estimates logP (~2.1) and bioavailability (85%), indicating moderate solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.